molecular formula C12H22ClNO2 B1415662 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 2203140-31-0

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

Cat. No.: B1415662
CAS No.: 2203140-31-0
M. Wt: 247.76 g/mol
InChI Key: LKELDDADBBIWHZ-UHFFFAOYSA-N
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Description

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C12H22ClNO2. It is known for its unique bicyclic structure, which consists of a bicyclo[2.2.2]octane core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The dimethylaminomethyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the bicyclo[2.2.2]octane core, such as alcohols, amines, and substituted carboxylic acids.

Scientific Research Applications

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modulating their activity. The dimethylaminomethyl group may also interact with receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(dimethylamino)methyl]bicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-13(2)9-11-3-6-12(7-4-11,8-5-11)10(14)15;/h3-9H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKELDDADBBIWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC12CCC(CC1)(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
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4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 3
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 4
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 5
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
Reactant of Route 6
4-Dimethylaminomethyl-bicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

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